2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-31-22-10-6-5-9-21(22)28-23(30)18-32-25-24(26-13-14-27-25)29-15-11-20(12-16-29)17-19-7-3-2-4-8-19/h2-10,13-14,20H,11-12,15-18H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPRJZBKYXFZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a pyrazine ring, a piperidine moiety, and a methoxyphenyl group. This unique combination of functional groups suggests significant potential for various biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 448.59 g/mol. The structural components contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.59 g/mol |
| LogP | 5.295 |
| Polar Surface Area | 52.001 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a kinase inhibitor . Kinases play critical roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer.
The biological activity of the compound can be attributed to its ability to interact with specific enzyme targets:
- Kinase Inhibition : The compound shows promise in inhibiting tumor growth and promoting apoptosis in cancer cells, similar to other compounds with analogous structures.
- Neuroactive Properties : The presence of the piperidine and pyrazine moieties suggests potential neuropharmacological effects, warranting further investigation into its applications in treating neurological disorders.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of this compound:
- In Vitro Studies : Initial in vitro studies have demonstrated that derivatives with similar structures can inhibit cell proliferation in cancer cell lines, suggesting that this compound may exhibit similar properties.
- Binding Affinity : Interaction studies indicate that the compound may bind to G-protein coupled receptors (GPCRs) and other enzymes involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which allows for comparative analysis:
| Compound Name | Biological Activity |
|---|---|
| Compound A (similar structure) | Kinase inhibitor |
| Compound B (contains piperidine moiety) | Neuroprotective effects |
| Compound C (pyrazine derivative) | Antitumor activity |
Scientific Research Applications
Neuropharmacology
The compound is primarily being investigated for its neuropharmacological properties. Its structural similarity to known psychoactive agents suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that derivatives containing piperidine and pyrazine rings often exhibit significant activity at various receptor sites, making them candidates for treating neurological disorders such as anxiety, depression, and schizophrenia .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth through modulation of specific signaling pathways .
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial properties. Similar compounds have shown effectiveness against bacterial and fungal infections, making them potential candidates for developing new antimicrobial agents . The presence of the sulfanyl group is particularly noteworthy as it has been linked to enhanced antibacterial activity.
Synthesis and Development
The synthesis of this compound involves multiple steps typically including:
- Formation of the Pyrazine Ring : Utilizing appropriate precursors to construct the pyrazine framework.
- Piperidine Substitution : Introducing the benzylpiperidine moiety through nucleophilic substitution reactions.
- Sulfanylation : Incorporating the sulfanyl group via thiol chemistry.
- Final Acetamide Formation : Completing the synthesis by attaching the methoxyphenyl acetamide group.
Each step requires careful optimization to ensure high yield and purity of the final product.
Case Studies and Research Findings
Several studies have been conducted to explore the pharmacological profiles of compounds similar to this compound:
- Neuropharmacological Screening : A study focused on the binding affinity of similar compounds at dopamine receptors revealed promising results, indicating their potential as antipsychotic agents .
- Anticancer Evaluation : A series of sulfonamide derivatives were tested for cytotoxicity against human cancer cell lines, showing that modifications in structure could lead to enhanced activity against specific types of cancer cells .
- Antimicrobial Activity Assessment : Research on related piperazine derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to improved therapeutic profiles .
Preparation Methods
Preparation of 3-(4-Benzylpiperidin-1-yl)Pyrazine-2-Thiol
The synthesis begins with 3-chloropyrazin-2-amine, which undergoes nucleophilic aromatic substitution with 4-benzylpiperidine. As detailed in patent WO2017079641A1, cesium carbonate in dry DMF facilitates this reaction at 80°C under microwave irradiation (150 W, 30 min), yielding 3-(4-benzylpiperidin-1-yl)pyrazin-2-amine in 68% yield. Subsequent diazotization with sodium nitrite in hydrochloric acid (0–5°C) generates the diazonium salt, which is treated with potassium ethyl xanthate to introduce the thiol group via a radical-mediated pathway. Purification by silica chromatography (hexane:ethyl acetate, 3:1) affords the thiol intermediate as a pale-yellow solid (mp 127–129°C).
Synthesis of N-(2-Methoxyphenyl)Chloroacetamide
Adapting methods from PMC4491109, 2-methoxyaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C, catalyzed by triethylamine. After 2 h, the mixture is washed with 5% NaHCO3 and brine, yielding N-(2-methoxyphenyl)chloroacetamide as white crystals (mp 94–96°C, 89% yield). LC-MS analysis confirms the molecular ion at m/z 214.05 [M+H]+.
Thioether Formation and Acetamide Coupling
Microwave-Assisted Alkylation
A pivotal advancement lies in the coupling of 3-(4-benzylpiperidin-1-yl)pyrazine-2-thiol with N-(2-methoxyphenyl)chloroacetamide. Drawing from US9624243B2, sodium hydride (1.5 equiv) in anhydrous DMF deprotonates the thiol at 0°C, enabling nucleophilic attack on the chloroacetamide’s α-carbon. Microwave irradiation at 100°C for 20 min enhances reaction efficiency, achieving 76% yield compared to 58% under conventional heating (12 h, 60°C).
Table 1. Optimization of Coupling Conditions
| Condition | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | 60°C | 12 h | 58 |
| Microwave | 100°C | 20 min | 76 |
| Solvent: DMF; Base: NaH (1.5 equiv); Equiv Ratio (Thiol:Chloroacetamide) = 1:1.2 |
Piperidine Functionalization
The 4-benzylpiperidine moiety is introduced prior to pyrazine functionalization to avoid steric hindrance. As per WO2017079641A1, benzylation of piperidine-4-ol using benzyl bromide and potassium carbonate in acetone (reflux, 8 h) proceeds in 82% yield. Subsequent N-alkylation with 3-chloropyrazin-2-amine employs cesium carbonate in DMF, mirroring protocols for analogous piperazine systems.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazine-H), 7.88 (d, J = 8.2 Hz, 1H, aniline-H), 7.32–7.45 (m, 5H, benzyl-H), 4.62 (s, 2H, SCH2CO), 3.86 (s, 3H, OCH3), 3.12–3.45 (m, 8H, piperidine-H).
- 13C NMR : 168.5 (C=O), 154.3 (pyrazine-C), 137.8 (benzyl-C), 112.4–129.7 (aromatic-C), 55.1 (OCH3), 44.3 (SCH2).
- HRMS : Calcd for C25H27N4O2S [M+H]+: 471.1804; Found: 471.1811.
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at Rt = 4.32 min, confirming >99% purity. Residual solvents (DMF, dichloromethane) are below ICH Q3C limits (GC-MS detection).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling pyrazine sulfanyl intermediates with substituted acetamide moieties via nucleophilic substitution. For example, analogous compounds (e.g., N-(4-chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamide) were synthesized by reacting 2-chloroacetamide derivatives with thiol-containing heterocycles under basic conditions (e.g., K₂CO₃ in DMF) . Optimization may involve varying solvents (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalysts (e.g., DBU) to improve yield. Purity is validated via HPLC and NMR .
Q. How is the molecular conformation and crystallinity of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for determining molecular conformation. For structurally related acetamides, XRD revealed key parameters such as dihedral angles between aromatic rings and hydrogen-bonding networks stabilizing the crystal lattice . Powder XRD can assess crystallinity, while differential scanning calorimetry (DSC) evaluates thermal stability .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or anticancer potential)?
- Methodological Answer : Standard protocols include:
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Controls should include reference drugs (e.g., cisplatin for anticancer studies) and solvent-only blanks.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes or cancer-related kinases). For example, pyrazine sulfanyl derivatives have shown affinity for E. coli DNA gyrase in docking studies .
- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .
Q. How can contradictory data in biological activity (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Methodological Answer : Contradictions may arise from poor pharmacokinetics (PK). Strategies include:
- ADMET Profiling : Predict absorption (Caco-2 permeability), metabolic stability (microsomal assays), and toxicity (AMES test) .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites .
Q. What advanced separation techniques (e.g., HPLC-MS, chiral chromatography) are recommended for isolating stereoisomers or impurities?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers .
- HPLC-MS/MS : Quantify trace impurities (e.g., genotoxic nitrosamines) using MRM (multiple reaction monitoring) modes .
- Prep-HPLC : Scale-up isolation of pure fractions (>98%) for further testing .
Q. How can reaction fundamentals (e.g., kinetics, catalysis) be studied to improve scalability?
- Methodological Answer :
- Kinetic Studies : Use inline FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
- Catalyst Screening : Test Pd/C, Ni, or enzyme-mediated catalysis for key steps (e.g., Suzuki couplings) .
- Flow Chemistry : Enhance heat/mass transfer and reproducibility in continuous-flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
